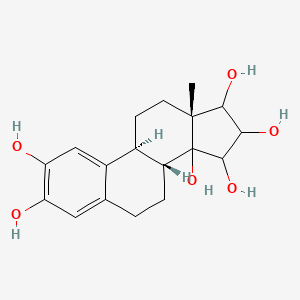![molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5](/img/structure/B1170112.png)
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl ring, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: One method to synthesize tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Spirocyclopropanated Analogues: The compound can be converted into spirocyclopropanated analogues of insecticides such as thiacloprid and imidacloprid.
Synthesis of Five-Membered Ring Analogs:
Biology and Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is not well-documented. its derivatives, such as spirocyclopropanated analogues, exert their effects by targeting specific molecular pathways in insects, leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative with a similar tert-butyl group but lacking the cyclopropyl and hydroxymethyl groups.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A closely related compound with similar structural features.
Uniqueness:
Structural Complexity:
Versatility in Synthesis: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)

